

Measuring Metabolic Reprogramming with TVB-3166 Using the Seahorse XF Assay

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a dynamic process that is often reprogrammed in disease states, particularly in cancer. Tumor cells frequently exhibit increased reliance on alternative metabolic pathways to sustain their rapid proliferation and survival. One such key enzyme implicated in cancer cell metabolism is Fatty Acid Synthase (FASN), which is responsible for the de novo synthesis of palmitate.[1] Overexpression of FASN is observed in numerous cancers and is associated with poor prognosis.[1][2]

TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of FASN.[3][4] By blocking FASN, **TVB-3166** disrupts the production of fatty acids essential for membrane synthesis, energy storage, and protein modification. This inhibition has been shown to induce apoptosis in tumor cells, inhibit tumor growth, and modulate key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic consequences of drug treatment in real-time by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[6][7]

This application note provides detailed protocols for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by **TVB-3166** in cancer cells. It offers a framework for

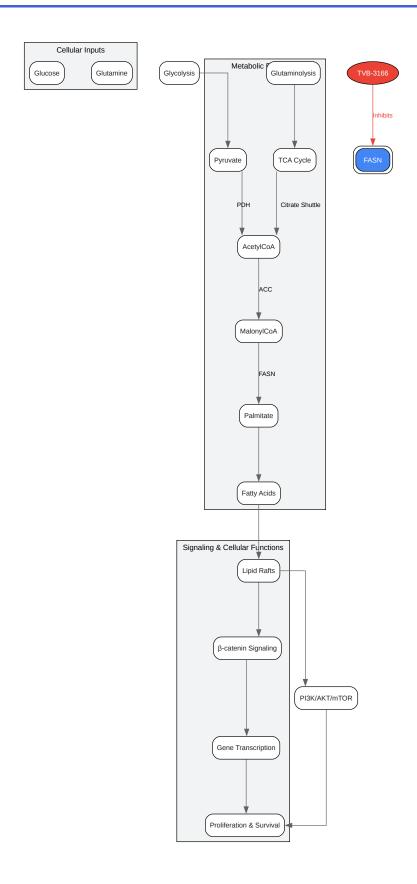


researchers to assess how FASN inhibition with **TVB-3166** impacts cellular bioenergetics, providing critical insights into its mechanism of action and potential therapeutic applications.

Signaling Pathways and Experimental Workflow

Inhibition of FASN by **TVB-3166** has significant downstream effects on multiple signaling pathways that are crucial for cancer cell proliferation and survival. The following diagram illustrates the central role of FASN and the impact of its inhibition by **TVB-3166**.





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Caption: TVB-3166 inhibits FASN, impacting downstream signaling pathways.



The general workflow for assessing the metabolic effects of **TVB-3166** using a Seahorse XF Analyzer is depicted below. This process involves cell seeding, drug treatment, and the sequential injection of mitochondrial and glycolytic modulators to probe cellular bioenergetics. [8]



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Caption: General workflow for a Seahorse XF experiment with drug treatment.

Data Presentation: Expected Metabolic Effects of TVB-3166

The following tables summarize the expected outcomes on key metabolic parameters when cells are treated with **TVB-3166**. These expectations are based on the known mechanism of FASN inhibitors, which can lead to a compensatory shift in energy metabolism.[9]

Table 1: Expected Changes in Mitochondrial Respiration (OCR)



Parameter	Expected Effect of TVB- 3166	Rationale
Basal Respiration	Increase or No Change	Cells may initially increase oxidative phosphorylation to compensate for the inability to synthesize fatty acids for energy storage.
ATP-Linked Respiration	Increase or No Change	To meet energy demands, ATP production via oxidative phosphorylation may be upregulated.
Maximal Respiration	Increase or No Change	Indicates the cell's ability to respond to an energetic demand, which might be heightened with FASN inhibition.
Spare Respiratory Capacity	No Change or Decrease	Chronic inhibition may lead to mitochondrial stress, potentially reducing the spare capacity.

Table 2: Expected Changes in Glycolysis (ECAR)



Parameter	Expected Effect of TVB- 3166	Rationale
Basal Glycolysis	Increase	Inhibition of fatty acid synthesis may force cells to rely more heavily on glycolysis for ATP and biosynthetic precursors.
Glycolytic Capacity	Increase	The maximum rate of glycolysis may be upregulated to compensate for metabolic stress induced by FASN inhibition.
Glycolytic Reserve	No Change or Increase	The ability of cells to further increase glycolysis under stress may be maintained or enhanced.

Experimental Protocols Materials and Reagents

- Cell Line: Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7, A549)
- TVB-3166: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
- Seahorse XF Analyzer: XFe96 or XFe24
- Seahorse XF Consumables: Cell culture microplates, sensor cartridges, and calibrant.[10]
- Seahorse XF Assay Kits:
 - Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7]
 - Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)



- Seahorse XF Base Medium: Supplemented with glucose, pyruvate, and glutamine as required for the specific assay.
- Standard Cell Culture Reagents: Growth medium, FBS, trypsin, PBS, etc.

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function.[7]

Day 1: Cell Seeding

- Harvest and count cells. Determine the optimal cell seeding density for your cell line to ensure a confluent monolayer on the day of the assay.
- Seed the appropriate number of cells in each well of a Seahorse XF cell culture microplate.
 Include wells for background correction (no cells).
- Culture the plate overnight in a CO2 incubator at 37°C.
- Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.[10]

Day 2: TVB-3166 Treatment and Assay

- Prepare fresh serial dilutions of TVB-3166 in the appropriate cell culture medium. Based on published data, a concentration range of 20 nM to 200 nM is a good starting point.[1][3]
 Include a vehicle control (DMSO) at the same final concentration as the highest TVB-3166 dose.
- Remove the growth medium from the cells and add the medium containing TVB-3166 or vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) in a CO2 incubator at 37°C.
- During the last hour of treatment, prepare the Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4).
 Warm to 37°C.



- Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
- Remove the cell plate from the incubator. Gently wash the cells twice with pre-warmed
 Seahorse XF Assay Medium.
- Add the final volume of assay medium to each well.
- Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
- Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Once calibration is complete, replace the calibrant plate with your cell culture plate and start the assay.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of the glycolytic pathway.

Day 1 & 2 (up to step 3): Follow the same procedure as for the Mito Stress Test.

Day 2: Assay

- During the last hour of TVB-3166 treatment, prepare the Seahorse XF Glycolysis Stress Test Assay Medium (e.g., XF Base Medium supplemented with 2 mM glutamine, pH 7.4). Warm to 37°C.
- Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the assay medium.
- Remove the cell plate from the incubator. Gently wash the cells twice with pre-warmed Glycolysis Stress Test Assay Medium.
- Add the final volume of assay medium to each well.



- Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.
- Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds.
- Calibrate the sensor cartridge and run the assay as described for the Mito Stress Test.

Data Analysis and Interpretation

The Seahorse XF software will generate real-time data for OCR and ECAR. After the run, normalize the data to cell number or protein concentration. The key parameters from the Mito Stress Test and Glycolysis Stress Test can then be calculated. Compare the metabolic profiles of **TVB-3166**-treated cells to the vehicle control to determine the impact of FASN inhibition on cellular bioenergetics. The results can provide insights into metabolic vulnerabilities that can be exploited for therapeutic benefit.

Conclusion

The combination of the potent FASN inhibitor **TVB-3166** and the real-time metabolic analysis capabilities of the Seahorse XF platform provides a powerful approach to dissect the metabolic consequences of targeting fatty acid synthesis in cancer cells. The protocols and expected outcomes detailed in this application note offer a robust framework for researchers to investigate the mechanism of action of **TVB-3166**, identify potential biomarkers of response, and explore novel combination therapies. This will ultimately contribute to a deeper understanding of cancer metabolism and the development of more effective anticancer strategies.

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